"synthesis and characterization of tocopheryl nicotinate"
"synthesis and characterization of tocopheryl nicotinate"
An In-depth Technical Guide to the Synthesis and Characterization of Tocopheryl Nicotinate
Introduction
Tocopheryl nicotinate, also known as vitamin E nicotinate, is a synthetic ester formed from α-tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3). This compound uniquely combines the potent antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1] The ester linkage at the phenolic hydroxyl group of the tocopherol chromanol ring enhances the stability of the vitamin E moiety.[1] Tocopheryl nicotinate is utilized in pharmaceutical and cosmetic applications, primarily for improving microcirculation and treating conditions like hyperlipidemia and arteriosclerosis.[2] This technical guide provides a comprehensive overview of the primary synthesis routes and analytical characterization methods for tocopheryl nicotinate, intended for researchers, scientists, and professionals in drug development.
Synthesis of Tocopheryl Nicotinate
The synthesis of tocopheryl nicotinate involves the esterification of the hydroxyl group on the chromanol ring of tocopherol with nicotinic acid or a reactive derivative thereof. Several chemical methods have been established, each with distinct advantages regarding reaction conditions, yield, and scalability.
Experimental Protocols for Synthesis
Method 1: Acylation using Nicotinoyl Chloride Hydrochloride
This classic method involves the reaction of α-tocopherol with nicotinoyl chloride hydrochloride in the presence of a base to neutralize the HCl generated.
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Reactants: D,α-tocopherol, nicotinic acid chloride hydrochloride.
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Solvent/Catalyst: A 1:1 mixture of toluene and pyridine. Pyridine acts as both a solvent and an acid scavenger.
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Procedure:
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A solution of 34.6 g of D,α-tocopherol in 100 mL of toluene is prepared.
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A second solution is made by dissolving 13.6 g of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 pyridine/toluene mixture.[3]
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The tocopherol solution is added to the nicotinoyl chloride solution.
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The reaction mixture is allowed to stand at room temperature overnight.[3]
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Purification:
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The mixture is diluted with 100 mL of toluene.
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The resulting solution is washed with a 5% sodium bicarbonate aqueous solution and then with water.[3]
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The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[3]
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The crude residue is purified by column chromatography on neutral alumina, eluting with an ethyl acetate-hexane mixture.[3]
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The final product can be recrystallized from an acetone-hexane mixture.[3]
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Method 2: Esterification using Triphosgene
This approach activates nicotinic acid with triphosgene to form an intermediate that readily reacts with tocopherol.
-
Reactants: Nicotinic acid, triphosgene, tocopherol, triethylamine.
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Solvent: An organic solvent such as dichloromethane.
-
Procedure:
-
Nicotinic acid is added to the organic solvent in a reaction vessel.
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Triphosgene and tocopherol are subsequently added.
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Triethylamine is added dropwise while maintaining the reaction temperature between -5 °C and 20 °C.[2]
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After the addition is complete, the reaction is allowed to continue for 4 to 6 hours at the same temperature.[2]
-
-
Purification:
Method 3: One-Step Oxidative Esterification
This modern approach synthesizes the ester directly from an aldehyde and an alcohol in a single step.
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Reactants: 3-Pyridinecarboxaldehyde, tocopherol.
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Catalyst System: An azole quaternary ammonium salt (e.g., 1-hexyl-3-methylimidazolium bromide) and a base (e.g., potassium tert-butoxide or cesium carbonate).
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Oxidant: Sodium persulfate or tert-butyl hydroperoxide.
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Solvent: Dichloromethane or chloroform.
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Procedure:
-
Purification:
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The reaction mixture is extracted three times with water and ethyl acetate.[4]
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The combined organic layers are dried over anhydrous sodium sulfate.
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The solvent is removed by rotary evaporation.
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The final product is purified by silica gel chromatography using an ethyl acetate/petroleum ether (1:5) mobile phase.[4]
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Summary of Synthesis Data
| Method | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield | Reference |
| Acylation | α-Tocopherol, Nicotinoyl Chloride HCl | Pyridine | Toluene | Not specified | [3] |
| Triphosgene Activation | α-Tocopherol, Nicotinic Acid | Triphosgene, Triethylamine | Dichloromethane | Not specified | [2] |
| Oxidative Esterification | α-Tocopherol, 3-Pyridinecarboxaldehyde | Azole Quaternary Salt, Base, Oxidant | Dichloromethane | 83% | [4] |
Synthesis Workflow Diagram
Characterization of Tocopheryl Nicotinate
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized tocopheryl nicotinate. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of tocopheryl nicotinate and for its quantification in various matrices.[5][6]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
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Instrumentation: An HPLC system equipped with a UV or fluorescence detector.
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Column: A C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 300 x 3.9 mm).[7]
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Mobile Phase: An isocratic mixture of acetonitrile and propan-2-ol (e.g., 83:17 v/v).[7]
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Flow Rate: 1.5 mL/min.[7]
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Detection:
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Sample Preparation: The sample is dissolved in a suitable organic solvent like methanol or propan-2-ol before injection.
Summary of HPLC Parameters
| Parameter | Normal Phase (NP-HPLC) | Reversed Phase (RP-HPLC) | Reference |
| Stationary Phase | Silica Gel | C18 or C30 | [5][9] |
| Mobile Phase | Isooctane-diisopropylether-1,4-dioxane | Acetonitrile/Methanol/Propan-2-ol mixtures | [5][7] |
| Detection | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | [5][8] |
Spectroscopic Analysis
1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of tocopheryl nicotinate. It is often coupled with a chromatographic system (LC-MS) for definitive identification.
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Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.[5][10]
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Expected Mass: The monoisotopic mass is 535.40254455 Da.[11]
-
Observed Ion: In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem MS (MS/MS) experiments on samples have confirmed the peak corresponding to α-tocopheryl nicotinate at an m/z of 536.410.[6]
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Fragmentation: While specific fragmentation data for tocopheryl nicotinate is not widely published, fragmentation is expected to involve cleavage of the ester bond and fragmentation of the tocopherol side chain. The nicotinate moiety can produce characteristic fragments.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include aromatic protons from the nicotinic acid ring, methyl and methylene protons on the chromanol ring, and the long aliphatic side chain of the tocopherol moiety.
-
¹³C NMR: A study using dynamic NMR (DNMR) on α-tocopherol nicotinate has been reported, providing data on the conformational dynamics of the chromanol ring.[13] This study determined the coalescence temperature and the Gibbs free energy of activation for the interconversion of the geminal methyl groups at the C2 position.
Summary of Spectroscopic Data
| Technique | Parameter | Observed Value / Information | Reference |
| Mass Spec. | Monoisotopic Mass | 535.40254455 Da | [11] |
| Observed m/z [M+H]⁺ | 536.410 | [6] | |
| ¹³C DNMR | Coalescence Temp. (Tc) | 304 K | [13] |
| Gibbs Free Energy (ΔG‡) | 62.6 kJ mol⁻¹ | [13] | |
| IR Spec. | Technique | ATR-IR spectra are used for identification. | [11] |
| Raman Spec. | Technique | FT-Raman spectra are used for characterization. | [11] |
Analytical Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. CN102816153B - Method for synthesizing vitamin E (VE) nicotinate - Google Patents [patents.google.com]
- 3. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 4. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
